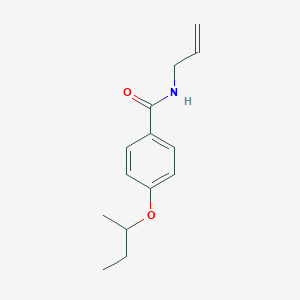![molecular formula C19H19ClN2O4 B268336 2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268336.png)
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as GW 501516, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It was initially developed for its potential use in treating metabolic and cardiovascular diseases, but its ability to enhance endurance and performance has made it popular among athletes and bodybuilders.
Mécanisme D'action
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved energy utilization and increased endurance.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has been shown to improve endurance and performance in animal models and human trials. It has been shown to increase running endurance in mice and improve exercise performance in healthy human volunteers. In addition, 2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has several advantages for use in lab experiments. It has a long half-life, which allows for once-daily dosing and reduces the need for frequent dosing. In addition, it has been shown to have low toxicity and few side effects in animal models. However, there are some limitations to its use in lab experiments. It is relatively expensive compared to other compounds, and there are concerns about its potential for abuse in the athletic community.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516. One area of interest is its potential use in treating metabolic and cardiovascular diseases. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential use in enhancing endurance and performance in athletes. However, more research is needed to determine the optimal dosing and potential side effects of 2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 in this population. Finally, there is interest in developing new selective androgen receptor modulators with improved specificity and fewer side effects.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetic acid to form 2-(4-chlorophenoxy)acetic acid. The resulting acid is then reacted with 3-(4-morpholinylcarbonyl)aniline to form 2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has been extensively studied for its potential use in treating metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and decrease plasma triglyceride levels in animal models. In addition, 2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of atherosclerosis.
Propriétés
Nom du produit |
2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C19H19ClN2O4 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-4-6-17(7-5-15)26-13-18(23)21-16-3-1-2-14(12-16)19(24)22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23) |
Clé InChI |
YOSSXEWLYMLECO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)